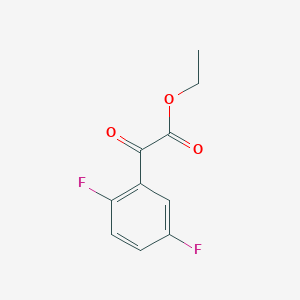

Ethyl 2,5-difluorobenzoylformate

Übersicht

Beschreibung

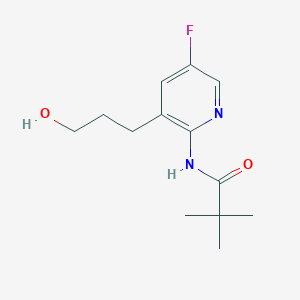

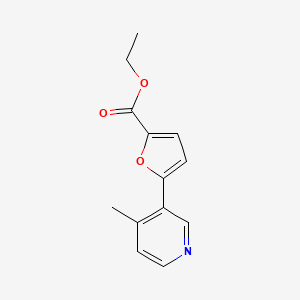

Ethyl 2,5-difluorobenzoylformate is a chemical compound with the molecular formula C10H8F2O3 . It is used in research and has a molecular weight of 214.16 g/mol .

Molecular Structure Analysis

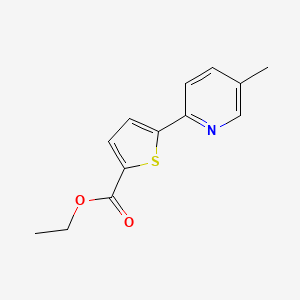

The molecular structure of Ethyl 2,5-difluorobenzoylformate consists of an ethyl ester group attached to a 2,5-difluorobenzoylformate moiety . The InChI key for this compound is JPTHBXHXKOKMTE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 2,5-difluorobenzoylformate is a white to yellow solid . It has a boiling point of 247.4 °C and a density of 1.27 g/mL at 25 °C . The compound has a refractive index of 1.482 .Wissenschaftliche Forschungsanwendungen

Synthesis of Valuable Chemical Intermediates

Ethyl 2,5-difluorobenzoylformate has been utilized in the preparation of various chemical intermediates. For instance, it was used in the preparation of 3,5-difluorophenylacetic acid, an important intermediate in pharmaceuticals. This process involved a Grignard reaction with diethyl oxalate, followed by hydrolysis and reduction, yielding an overall 68% efficiency (Lin Yuan-bin, 2007).

Role in Heterocycle Synthesis

Ethyl 2,5-difluorobenzoylformate is also a precursor in synthesizing various heterocycles. It serves as an intermediate for creating trifluoromethyl heterocycles, such as oxazoles, thiazoles, and imidazoles, useful in pharmaceuticals and material science (Mark A. Honey et al., 2012).

In Microfluidic Processes

This compound is also significant in microfluidic processes. For instance, it was used in the synthesis of 2,4,5-trifluorobenzoic acid via Grignard exchange and carboxylation reactions. This method demonstrated high efficiency and purity in a continuous microflow system, highlighting its application in industrial processes (Q. Deng et al., 2015).

Pharmaceutical and Biomaterial Research

In the pharmaceutical sector, ethyl 2,5-difluorobenzoylformate-related compounds have shown promise in drug delivery and therapeutic applications. For instance, Schiff's base cross-linked hydrogels for co-delivering metformin and 5-fluorouracil were formulated, offering potential in cancer treatment (Xilong Wu et al., 2016).

Catalytic and Photocatalytic Applications

The compound has been explored in catalytic processes for producing bio-based polyester monomers and other value-added derivatives from biomass, demonstrating its role in sustainable chemistry and environmental applications (Priyanka Pal and S. Saravanamurugan, 2018).

Eigenschaften

IUPAC Name |

ethyl 2-(2,5-difluorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)7-5-6(11)3-4-8(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVVMDPRFGTZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,5-difluorobenzoylformate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.